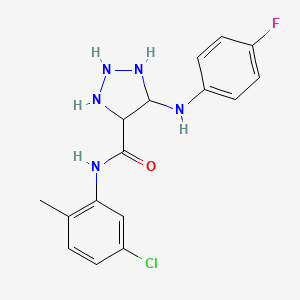
N-(5-chloro-2-methylphenyl)-5-(4-fluoroanilino)triazolidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-chloro-2-methylphenyl)-5-(4-fluoroanilino)triazolidine-4-carboxamide is a useful research compound. Its molecular formula is C16H13ClFN5O and its molecular weight is 345.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(5-chloro-2-methylphenyl)-5-(4-fluoroanilino)triazolidine-4-carboxamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C₁₆H₁₇ClFN₅O
- Molecular Weight : 349.79 g/mol
- CAS Number : 1207012-14-3
| Property | Value |
|---|---|
| Molecular Weight | 349.79 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The biological activity of this compound is primarily attributed to its structural components, particularly the triazolidine ring and the presence of halogen atoms. The triazolidine ring is known to interact with various biological targets, influencing enzyme activity and receptor binding. The fluorine and chlorine substituents can enhance lipophilicity, potentially improving cellular uptake and bioavailability.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related triazole derivatives have shown:
- Inhibition of Cancer Cell Proliferation : Compounds with similar structures demonstrated IC₅₀ values in the micromolar range against various cancer cell lines, including colon (HCT-116) and breast (T47D) cancers .
Antimicrobial Activity
Preliminary studies suggest that triazole derivatives can possess antimicrobial properties. This compound may inhibit bacterial growth through mechanisms involving disruption of cell membrane integrity or interference with metabolic pathways.
Case Studies
- Case Study on Anticancer Efficacy :
- Inhibition Studies :
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, a comparison with similar compounds is useful:
| Compound Name | IC₅₀ (μM) | Activity Type |
|---|---|---|
| Triazole Derivative A (similar structure) | 6.2 | Anticancer (HCT-116) |
| Triazole Derivative B | 27.3 | Anticancer (T47D) |
| Triazole Derivative C | 43.4 | Anticancer (T47D) |
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-5-(4-fluoroanilino)triazolidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClFN5O/c1-9-2-3-10(17)8-13(9)20-16(24)14-15(22-23-21-14)19-12-6-4-11(18)5-7-12/h2-8,14-15,19,21-23H,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGMFIQWVXXYUTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2C(NNN2)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














